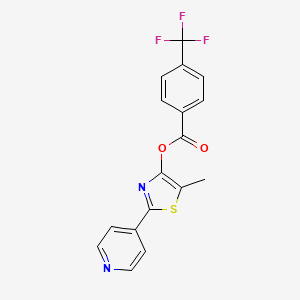

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

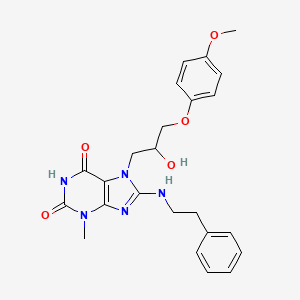

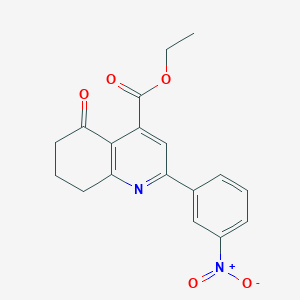

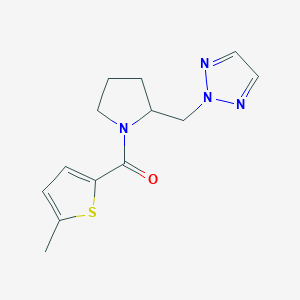

The compound “5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate” is a complex organic molecule. It contains a pyridine ring, a thiazole ring, and a trifluoromethyl group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. Pyridinium salts, for example, have been highlighted for their synthetic routes and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Thiazole Derivatives

Thiazole is a core structural motif present in a wide range of natural products . The compound can be useful in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors .

Antitumor Activity

Some derivatives of the compound have been evaluated against a breast cancer cell line for their antitumor activity . The anticancer efficacy of these compounds was compared to the standard anticancer drug doxorubicin .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds derived from “5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate” effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Pharmaceutical Testing

The compound can be used for pharmaceutical testing . High-quality reference standards are required for accurate results .

Development of Novel Anti-Fibrotic Drugs

Compounds derived from “5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate” might be developed into novel anti-fibrotic drugs .

Wirkmechanismus

Target of Action

The compound “5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate” is a complex organic molecule that contains a thiazole ring. Thiazoles are a type of heterocyclic compound that are found in many pharmaceuticals and biologically active molecules . They are known to interact with a variety of biological targets, but without specific studies, it’s hard to predict the exact target of this compound.

Mode of Action

The mode of action of a compound is determined by its interactions with its biological target. Thiazoles can act through a variety of mechanisms depending on their exact structure and the target they interact with .

Biochemical Pathways

Thiazoles are involved in a wide range of biochemical pathways. They can act as inhibitors or activators of enzymes, modulate ion channels, or interact with receptors . The exact pathways affected by this compound would depend on its specific target.

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Thiazoles have been found to have a wide range of effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2S/c1-10-14(22-15(25-10)11-6-8-21-9-7-11)24-16(23)12-2-4-13(5-3-12)17(18,19)20/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJOEQPXRAJNRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 4-(trifluoromethyl)benzenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2393704.png)

![7-{[(4-methylbenzyl)oxy]methyl}-N-(3-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2393707.png)

![5-bromo-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2393710.png)

![5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile](/img/structure/B2393713.png)

![1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2393715.png)

![N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2393717.png)

![6-Cyano-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2393720.png)

![N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B2393723.png)